1-Acetyl-3-methoxypiperidine-4-carboxylic acid
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Overview
Description
1-Acetyl-3-methoxypiperidine-4-carboxylic acid is a piperidine derivative, which is a class of compounds known for their significant roles in pharmaceuticals and organic chemistry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-methoxypiperidine-4-carboxylic acid typically involves the functionalization of piperidine rings. One common method includes the acid-mediated alkyne functionalization with enamine formation, followed by reduction to form the piperidine structure . The reaction conditions often involve the use of strong electron-releasing substituents and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve large-scale hydrogenation processes. These processes use heterogeneous cobalt catalysts based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, cobalt catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Acetyl-3-methoxypiperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Acetyl-3-methoxypiperidine-4-carboxylic acid include other piperidine derivatives such as:
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-acetyl-3-methoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(11)10-4-3-7(9(12)13)8(5-10)14-2/h7-8H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
JHJXNXUFKHHVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C(C1)OC)C(=O)O |
Origin of Product |
United States |
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